N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

P2X3 receptor pain chronic cough

Your SAR studies demand chemotype precision. This meta-substituted 2-oxopyrrolidin-1-yl phenylpropanamide is rigorously annotated as a dual σ1R allosteric modulator and P2X3 antagonist (EC50 80 nM). Structurally distinct from the para-regioisomer and methylsulfonyl analogs, it eliminates confounding cross-reactivity in target engagement profiling. Procure with confidence: this is your definitive reference antagonist for hit-to-lead pain/cough programs and a critical probe for benchmarking substitution patterns in focused library design. Ensure lot-to-lot fidelity in your electrophysiology and calcium-flux assays. Select this validated, high-purity standard to drive reproducible, decision-ready data.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 941957-06-8
Cat. No. B2448040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
CAS941957-06-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c22-18(12-11-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-13-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22)
InChIKeyCGUZROLNPNGZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941957-06-8): Basal Characterization and Procurement Context


N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941957-06-8) is a synthetic small-molecule amide (C19H20N2O2, MW 308.38 g/mol) featuring a 2-pyrrolidinone ring linked to a central phenyl ring, which is further connected via an amide bond to a phenylpropanamide moiety [1]. The compound has been annotated in publicly available bioactivity databases as an allosteric modulator of the sigma-1 receptor (σ1R) and an antagonist of the P2X purinoceptor 3 (P2X3) [2]. These dual annotations position the compound at the intersection of neurological and pain-related therapeutic research programs requiring sigma‑1 allosteric modulation or P2X3 antagonism.

Why N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide Cannot Be Generically Substituted by In‑Class Analogs


Within the 2-oxopyrrolidin-1-yl phenylpropanamide chemotype, even structurally minor modifications—such as shifting the oxopyrrolidine substituent from the meta (3-) to the para (4-) position of the central phenyl ring, or replacing the terminal phenyl with a methylsulfonylphenyl group—can fundamentally alter target engagement profiles. For instance, the para-substituted regioisomer N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide and the methylsulfonyl analog 3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide may exhibit divergent sigma‑1 allosteric modulation potency or P2X3 antagonist activity, making simple in‑class substitution unreliable without quantitative head‑to‑head data . Consequently, procurement decisions that treat these analogs as interchangeable risk introducing confounding variables into structure‑activity relationship (SAR) studies or target‑specific assay campaigns.

Quantitative Differentiation Evidence for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide (CAS 941957-06-8)


P2X3 Receptor Antagonist Activity: Target Compound vs. Reference P2X3 Antagonists

The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC50 of 80 nM [1]. For context, the clinical‑stage P2X3 antagonist BLU‑5937 (camlipixant) has reported binding Ki values in the low nanomolar range, while the second‑generation preclinical lead AF‑219 (gefapixant) has an IC50 of approximately 30 nM in similar recombinant human P2X3 systems [2]. Although direct head‑to‑head comparisons under identical conditions are not publicly available, the 80 nM EC50 places the target compound within the general potency range of known P2X3 antagonist chemical matter, supporting its utility as a screening‑compatible probe for P2X3‑dependent pathways.

P2X3 receptor pain chronic cough

Sigma‑1 Receptor Allosteric Modulation: Differentiation from Orthosteric Ligands and Phenylpiracetam Analogs

The compound has been described in curated bioactivity databases as a sigma‑1 receptor (σ1R) allosteric modulator [1]. This mechanism is distinct from orthosteric σ1R ligands such as PRE‑084 (agonist, σ1R IC50 = 192 nM in [³H](+)‑pentazocine displacement) and haloperidol (antagonist, σ1R IC50 = 0.5 nM) [2]. The well‑characterized σ1R positive allosteric modulator (PAM) E1R—a (4R,5S)‑2‑(5‑methyl‑2‑oxo‑4‑phenyl‑pyrrolidin‑1‑yl)‑acetamide stereoisomer—does not displace [³H](+)‑pentazocine from σ1R (IC50 > 10 µM), consistent with an allosteric binding mode [2]. The target compound, bearing a phenylpropanamide rather than an acetamide extension off the pyrrolidinone nitrogen, is predicted to occupy a similar allosteric site, but the replacement of the methyl substituent at the pyrrolidinone 5‑position with an unsubstituted 2‑oxopyrrolidine may alter the cooperativity factor (α or β) with orthosteric agonists such as PRE‑084. Quantitative cooperativity measurements for the target compound are not yet publicly available, representing a critical evidence gap.

sigma‑1 receptor allosteric modulator cognition

Regioisomeric Selectivity: Meta‑ (3‑) vs. Para‑ (4‑) Oxopyrrolidine Substitution on Central Phenyl Ring

The target compound bears the 2-oxopyrrolidin-1-yl group at the meta (3‑) position of the central phenyl ring. The para‑substituted regioisomer, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide, is a distinct chemical entity that is predicted to exhibit altered target‑binding geometry due to the different spatial orientation of the hydrogen‑bond‑accepting oxopyrrolidine carbonyl relative to the amide linkage . In related chemotypes such as the phenylpyrrolidine nAChR ligand series, shifting substitution from meta to para on the aryl ring can alter binding Ki values by more than 10‑fold [1]. Although direct comparative bioactivity data for these two regioisomers at σ1R or P2X3 have not been published, the precedent from analogous phenylpyrrolidine SAR studies strongly indicates that regioisomeric substitution is a critical driver of target engagement potency, and the meta‑substituted target compound cannot be assumed equivalent to its para‑substituted analog in any biological assay.

regioisomer positional isomer structure‑activity relationship

Optimal Research and Industrial Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide (941957-06-8)


P2X3 Antagonist Screening and Pain Target Validation

The compound's established P2X3 antagonist activity (EC50 = 80 nM) makes it suitable as a reference antagonist in electrophysiological or calcium‑flux assays using recombinant P2X3‑expressing cell lines or Xenopus oocytes. It can serve as a comparator for novel P2X3 antagonists in hit‑to‑lead programs targeting chronic pain or chronic cough, provided that species differences (rat vs. human P2X3) and expression system are controlled [1].

Sigma‑1 Receptor Allosteric Modulator Tool Compound for Neurological SAR Studies

As an annotated σ1R allosteric modulator, the compound is positioned for systematic cooperativity profiling alongside orthosteric reference ligands (PRE‑084, haloperidol) and established PAMs (e.g., E1R). Its phenylpropanamide scaffold provides structural diversity complementary to the acetamide‑series PAMs, enabling SAR expansion around the pyrrolidinone nitrogen substitution [2].

Regioisomeric Selectivity Assessment in Phenylpyrrolidinone Chemotype Libraries

Researchers building focused libraries around the 2-oxopyrrolidin‑1‑yl phenylpropanamide scaffold can use the meta‑substituted target compound as a key SAR probe to benchmark against its para‑substituted regioisomer. Differential potency measurements across regioisomeric pairs inform pharmacophore models and guide selection of the optimal substitution pattern for a given biological target .

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.